(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate
Description
(1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate is a structurally complex molecule featuring a biphenylmethyl backbone fused with a substituted imidazole core and a hydrogen carbonate ester. The tetrazole ring at the 2'-position of the biphenyl system is a hallmark of angiotensin II receptor blockers (ARBs), which are widely used in hypertension management . The hydrogen carbonate ester at the 5-position introduces hydrolytic instability, which may affect bioavailability and metabolic pathways .
This compound shares structural similarities with candesartan cilexetil, a prodrug that converts to candesartan (an ARB) via ester hydrolysis. However, the hydrogen carbonate group here replaces the traditional carboxylic acid or alkyl ester functionalities seen in other ARBs, suggesting unique pharmacokinetic behavior .
Properties
Molecular Formula |
C23H23ClN6O3 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C23H23ClN6O3/c1-2-3-8-20-25-21(24)19(14-33-23(31)32)30(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-26-28-29-27-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,31,32)(H,26,27,28,29) |
InChI Key |
KWHWEFOFWHRDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazole and imidazole intermediates. The tetrazole moiety can be synthesized through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde .
The biphenyl group is introduced through a Suzuki coupling reaction between a boronic acid and an aryl halide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine, chlorine, or nitrating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted biphenyl and imidazole compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and imidazole rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to inhibit enzyme activity or modulate receptor function. The biphenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Key Observations:
Tetrazole Role : The tetrazole group (pKa ~4.5–5.5) is critical for binding to the angiotensin II receptor’s acidic residues. In the target compound and analogues, the free tetrazole enhances potency, whereas the trityl-protected variant () is inactive until deprotected .
Ester vs. Carboxylic Acid: The hydrogen carbonate ester in the target compound is expected to hydrolyze in vivo to a methanol derivative (), contrasting with carboxylic acid derivatives () that act directly without metabolic activation. This suggests the target compound may have delayed onset but prolonged activity .
The prop-1-en-2-yl group in introduces steric hindrance, possibly reducing receptor affinity but increasing metabolic stability .
Biological Activity
The compound (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate , identified by its CAS number 114798-26-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.91 g/mol . The structure features a tetrazole ring, a biphenyl moiety, and an imidazole ring, which are known to impart various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds containing tetrazole and imidazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate efficacy against various pathogens, including bacteria and fungi.
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1a | Candida albicans | 50 | |
| 1b | Staphylococcus aureus | 25 | |
| 1c | Escherichia coli | 10 |
2. Anticancer Activity
The imidazole and tetrazole components have been associated with anticancer properties. Compounds similar to this one have shown cytotoxic effects on various cancer cell lines in vitro.
Case Study:
A study conducted on a series of imidazole derivatives revealed that some compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
3. Cardiovascular Effects
Certain derivatives have been investigated for their potential antihypertensive effects. The presence of the biphenyl group may enhance interactions with adrenergic receptors.
Case Study:
A pharmacological study demonstrated that compounds with similar structures reduced blood pressure in hypertensive rat models, suggesting potential for development as antihypertensive agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Binding: The tetrazole moiety may facilitate binding to specific receptors involved in neurotransmission and cardiovascular regulation.
- Enzyme Inhibition: Many compounds with imidazole structures act as inhibitors of enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
